N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide
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Overview
Description
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a pyrimidine ring, a sulfonamide group, and a fluorobenzamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylpyrimidine with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-aminophenyl-4-fluorobenzamide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base and a polar aprotic solvent.
Major Products
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the fluorobenzamide moiety may enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenylacetamide
- 3,5-Dichloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide
- N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-[oxo(phenyl)acetyl]benzamide
Uniqueness
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide stands out due to its unique combination of a fluorobenzamide moiety and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17FN4O3S |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H17FN4O3S/c1-12-11-18(22-13(2)21-12)24-28(26,27)17-9-7-16(8-10-17)23-19(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24) |
InChI Key |
OBRRFIAOYWXTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
solubility |
>60.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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